molecular formula C₄₁H₆₇N₁₁O₁₃ B612645 149997-91-1 CAS No. 149997-91-1

149997-91-1

Cat. No.: B612645
CAS No.: 149997-91-1
M. Wt: 922.04
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 149997-91-1 is known as Glycoprotein B (485-492). This compound is derived from the herpes simplex virus glycoprotein B, specifically from residues 485-492. Glycoprotein B is a highly conserved viral glycoprotein that plays a crucial role in the entry of the herpes simplex virus into host cells. The molecular formula of Glycoprotein B (485-492) is C₄₁H₆₇N₁₁O₁₃, and its molecular weight is 922.04 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycoprotein B (485-492) involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid, leucine, to a resin. The following steps involve the sequential addition of protected amino acids, such as arginine, phenylalanine, glutamic acid, isoleucine, and serine, using coupling reagents like diisopropylcarbodiimide and hydroxybenzotriazole. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of Glycoprotein B (485-492) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, such as high-performance liquid chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Glycoprotein B (485-492) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within its sequence .

Common Reagents and Conditions

    Coupling Reagents: Diisopropylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid, water, triisopropylsilane

    Oxidation Reagents: Hydrogen peroxide, iodine

    Reduction Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine

Major Products Formed

The major product formed from the synthesis of Glycoprotein B (485-492) is the peptide itself. During oxidation and reduction reactions, the peptide may form disulfide bonds or undergo reduction to free thiol groups .

Scientific Research Applications

Glycoprotein B (485-492) has several scientific research applications:

    Virology: It is used to study the entry mechanism of the herpes simplex virus into host cells.

    Immunology: It serves as an immunodominant epitope for cytotoxic T-lymphocyte recognition, making it valuable in vaccine development and immune response studies.

    Biochemistry: It is utilized in the study of protein-protein interactions and the structural analysis of viral glycoproteins.

    Pharmaceutical Research: It is investigated for its potential as a therapeutic target for antiviral drugs

Mechanism of Action

Glycoprotein B (485-492) exerts its effects by acting as a fusion protein that facilitates the entry of the herpes simplex virus into host cells. It interacts with other viral glycoproteins, such as glycoprotein H and glycoprotein L, to mediate the fusion of the viral envelope with the host cell membrane. This process allows the viral genome to enter the host cell and initiate infection .

Comparison with Similar Compounds

Similar Compounds

    Glycoprotein H (gH): Another viral glycoprotein involved in the entry of the herpes simplex virus into host cells.

    Glycoprotein L (gL): Works in conjunction with glycoprotein H to facilitate viral entry.

    Glycoprotein D (gD): Binds to host cell receptors to initiate the entry process.

Uniqueness

Glycoprotein B (485-492) is unique due to its highly conserved nature and its critical role in the fusion process of the herpes simplex virus. Unlike other glycoproteins, it is essential for the fusion of the viral envelope with the host cell membrane, making it a key target for antiviral research .

Properties

CAS No.

149997-91-1

Molecular Formula

C₄₁H₆₇N₁₁O₁₃

Molecular Weight

922.04

sequence

One Letter Code: SSIEFARL

Origin of Product

United States

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